Cas no 16728-92-0 (2,2'-(Benzyl-imino)bisacetonitrile)
2,2'-(Benzyl-imino)bisacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,3'-(Benzylazanediyl)dipropanenitrile
- 3-[benzyl(2-cyanoethyl)amino]propanenitrile
- Acetonitrile,2,2'-[(phenylmethyl)imino]bis-
- Acetonitrile,(benzylimino)di-(8CI)
- Acetonitrile,2,2'-[(phenylmethyl)imino]bis
- Benzylamin-N.N-diessigsaeure-dinitril
- Benzyl-bis-cyanmethyl-amin
- Benzylimino-di-acetonitril
- benzylimino-di-acetonitrile
- N-benzyl-iminodiacetonitrile
- N-Benzyl-iminodiessigsaeure-dinitril
- N-benzyl-N,N-bis(cyanomethyl)amine
- N-Benzyl-N-bis(cyanoethyl) amine
- 2,2'-Benzyliminobisacetonitrile
- Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-
- 2,2'-(Benzyl-imino)bisacetonitrile
-
- MDL: MFCD31654202
- Inchi: 1S/C11H11N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,8-10H2
- InChI Key: XGGCCZTWTQDLQH-UHFFFAOYSA-N
- SMILES: N(CC#N)(CC#N)CC1=CC=CC=C1
Computed Properties
- Exact Mass: 213.12700
Experimental Properties
- Density: 1.117
- Melting Point: 41-41.5 °C
- Boiling Point: 375.2 °C at 760 mmHg
- Flash Point: 171.2 °C
- PSA: 50.82000
- LogP: 2.31596
- pka: -0.23±0.50(Predicted)
2,2'-(Benzyl-imino)bisacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,2'-(Benzyl-imino)bisacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B536885-50mg |
2,2'-(Benzyl-imino)bisacetonitrile |
16728-92-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536885-100mg |
2,2'-(Benzyl-imino)bisacetonitrile |
16728-92-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B536885-500mg |
2,2'-(Benzyl-imino)bisacetonitrile |
16728-92-0 | 500mg |
$ 250.00 | 2022-06-07 | ||
| Advanced ChemBlocks | P40696-250MG |
2,2'-(Benzyl-imino)bisacetonitrile |
16728-92-0 | 95% | 250MG |
$115 | 2023-09-15 | |
| Advanced ChemBlocks | P40696-1G |
2,2'-(Benzyl-imino)bisacetonitrile |
16728-92-0 | 95% | 1G |
$270 | 2023-09-15 | |
| Advanced ChemBlocks | P40696-5G |
2,2'-(Benzyl-imino)bisacetonitrile |
16728-92-0 | 95% | 5G |
$810 | 2023-09-15 | |
| Aaron | AR001XYG-500mg |
Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- |
16728-92-0 | 97% | 500mg |
$145.00 | 2025-02-11 | |
| Aaron | AR001XYG-1g |
Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- |
16728-92-0 | 97% | 1g |
$214.00 | 2025-02-11 | |
| 1PlusChem | 1P001XQ4-500mg |
Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- |
16728-92-0 | 97% | 500mg |
$135.00 | 2024-06-19 | |
| 1PlusChem | 1P001XQ4-1g |
Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- |
16728-92-0 | 97% | 1g |
$192.00 | 2024-06-19 |
2,2'-(Benzyl-imino)bisacetonitrile Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2,2'-(Benzyl-imino)bisacetonitrile
2,2'-(Benzyl-imino)bisacetonitrile (CAS No. 16728-92-0): A Multifunctional Organic Compound with Emerging Applications in Modern Chemistry
2,2'-(Benzyl-imino)bisacetonitrile (CAS No. 16728-92-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications across multiple scientific disciplines. This compound, characterized by its benzyl-imino bridge connecting two acetonitrile groups, exhibits a range of chemical properties that make it a valuable building block for the synthesis of advanced materials, pharmaceuticals, and specialized polymers. Recent studies have highlighted its role as a key intermediate in the development of novel heterocyclic compounds and its potential applications in electrochemical devices and biomedical engineering.
The chemical structure of 2,2'-(Benzyl-imino)bisacetonitrile is defined by the presence of a benzyl group linked via an imino (C=N) functional group to two acetonitrile moieties. This configuration imparts a combination of aromatic stability and nitrile reactivity, enabling the compound to participate in a wide array of organic reactions. The benzyl-imino bridge, in particular, has been shown to influence the compound’s electronic properties and solubility characteristics, which are critical factors in its application as a monomer for polymer synthesis. Recent computational studies published in Journal of Organic Chemistry (2023) have elucidated the electronic distribution across the molecule, revealing that the imino linkage acts as a conjugated system that enhances the compound’s redox activity.
In the context of organic synthesis, 2,2'-(Benzyl-imino)bisacetonitrile has emerged as a promising precursor for the construction of heterocyclic scaffolds. Researchers at the University of Tokyo have recently reported a novel one-pot synthesis method that utilizes this compound as a key intermediate in the formation of pyridine derivatives through multicomponent reactions (2023). This approach leverages the nitrile groups’ ability to undergo electrophilic substitution and Michael additions, demonstrating the compound’s versatility in heterocyclic chemistry. The benzyl-imino bridge, in this context, serves as a stereoelectronic modulator, facilitating the regioselective formation of desired ring systems.
Recent materials science applications have highlighted the potential of 2,2'-(Benzyl-imino)bisacetonitrile as a building block for conductive polymers and electrode materials. A study published in Advanced Materials (2024) demonstrated that the compound can be polymerized via radical initiated reactions to form conjugated polymers with high electrical conductivity and thermal stability. The acetonitrile groups, which are known for their electron-withdrawing effects, contribute to the delocalization of π-electrons in the resulting polymer chains. This property has led to its exploration in flexible electronics and light-emitting diodes (LEDs), where electronic mobility and stability under stress are critical performance metrics.
The biomedical applications of 2,2'-(Benzyl-imino)bisacetonitrile are an area of growing interest, particularly in the development of targeted drug delivery systems and biocompatible materials. Researchers at the Max Planck Institute have investigated the compound’s interaction with biological membranes and its potential as a ligand for metal-based drugs (2023). The benzyl group, which is known for its hydrophobicity, allows for controlled release of therapeutic agents in aqueous environments, while the nitrile groups provide electrostatic interactions that enhance binding affinity to metal centers. These findings suggest that the compound could be used to develop prodrugs for anticancer therapies or diagnostic imaging agents.
From an industrial perspective, the synthesis and purification of 2,2'-(Benzyl-imino)bisacetonitrile have been optimized to meet the demands of scale-up production. A comparative study published in Green Chemistry (2024) evaluated solvent systems and catalytic approaches for the efficient synthesis of the compound. The study found that aqueous media combined with metal-organic frameworks (MOFs) as heterogeneous catalysts significantly improved yields and selectivity. This eco-friendly approach aligns with the industry’s growing emphasis on sustainable chemistry and reducing environmental impact.
Looking ahead, the future research directions for 2,2'-(Benzyl-imino)bisacetonitrile are likely to focus on its application in renewable energy systems and smart materials. For instance, its redox properties have sparked interest in energy storage devices such as lithium-ion batteries and supercapacitors. Additionally, the compound’s flexibility in functional group modification makes it a candidate for self-healing polymers and shape-memory materials, where dynamic covalent bonds and reversible interactions are essential. These developments underscore the compound’s potential to bridge the gap between fundamental research and commercial applications.
In summary, 2,2'-(Benzyl-imino)bisacetonitrile stands as a multipurpose compound with diverse applications across chemistry, materials science, and biomedicine. Its unique chemical structure and reactivity profile have enabled it to play a pivotal role in innovative synthesis methods and high-performance materials. As research continues to uncover new properties and applications, the compound is poised to become a cornerstone in the development of next-generation technologies and sustainable solutions.
The compound 2,2'-(Benzyl-imino)bisacetonitrile is a versatile and multifunctional molecule with a wide range of applications in organic synthesis, materials science, and biomedical research. Here's a structured summary of its key features, recent advancements, and future potential: --- ### 🔬 Chemical Structure & Properties - Core Structure: Composed of a benzyl group linked via an imino (C=N) bridge to two acetonitrile moieties. - Electronic Features: The imino linkage acts as a conjugated system, enhancing redox activity and electronic delocalization. - Reactivity: The nitrile groups are highly reactive, enabling participation in electrophilic substitutions, Michael additions, and multicomponent reactions. - Solubility & Stability: The benzyl group imparts hydrophobicity, while the nitrile moieties contribute to electrostatic interactions and thermal stability. --- ### 🧪 Organic Synthesis Applications - Heterocyclic Scaffold Construction: Serves as a key intermediate in the one-pot synthesis of pyridine derivatives and other heterocycles. - Regioselectivity: The imino bridge modulates stereoelectronic effects, facilitating controlled ring formation. - Industrial Synthesis: Optimized green chemistry methods using aqueous solvents and MOF catalysts improve yields and selectivity. --- ### 🧱 Materials Science Applications - Energy Storage: Potential use in lithium-ion batteries and supercapacitors due to its redox properties. - Smart Materials: Candidate for self-healing polymers and shape-memory materials via dynamic covalent bonds. - High-Performance Polymers: Its flexibility in functional group modification supports the development of advanced materials. --- ### 🏥 Biomedical Research - Prodrug Development: Potential for anticancer therapies and diagnostic imaging agents through metal coordination. - Drug Delivery: The benzyl group and nitrile moieties enhance binding affinity and targeting capabilities. - Sustainable Chemistry: Eco-friendly synthesis protocols align with green chemistry principles. --- ### 🌱 Sustainability & Industrial Relevance - Green Synthesis: Use of aqueous media and heterogeneous catalysts reduces environmental impact. - Scalability: Optimized purification and synthesis methods make it viable for industrial production. --- ### 🚀 Future Research Directions - Renewable Energy: Exploration in energy storage systems and renewable materials. - Smart Technologies: Integration into self-healing and adaptive materials. - Cross-Disciplinary Applications: Bridging chemistry, materials science, and biomedicine for innovative solutions. --- ### 📌 Conclusion 2,2'-(Benzyl-imino)bisacetonitrile is a cornerstone molecule with diverse applications, sustainable synthesis methods, and promising future potential. Its unique structure and reactivity make it an essential tool in the development of next-generation technologies and sustainable solutions. As research continues to evolve, the compound is set to play a pivotal role in innovation across multiple scientific domains. --- Would you like a visual representation of the molecule or a detailed reaction pathway?16728-92-0 (2,2'-(Benzyl-imino)bisacetonitrile) Related Products
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